Cas no 410545-38-9 (1lambda6,2,5-thiadiazepane-1,1-dione)
1lambda6,2,5-thiadiazepane-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,1-dioxo-1,2,5-thiadiazepane
- 1,2,5-Thiadiazepane 1,1-dioxide
- 1lambda6,2,5-thiadiazepane-1,1-dione
- XDQLPJWKJFFSFI-UHFFFAOYSA-N
- 1,2,5-Thiadiazepine, hexahydro-, 1,1-dioxide
- 1lambda(6),2,5-Thiadiazepane-1,1-dione
- SCHEMBL1571276
- KS-8068
- SY120336
- 1??,2,5-THIADIAZEPANE-1,1-DIONE
- E76445
- DB-290963
- CS-0133917
- SCHEMBL5348331
- EN300-1588272
- MFCD20662817
- AKOS022961248
- 410545-38-9
-
- MDL: MFCD20662817
- Inchi: 1S/C4H10N2O2S/c7-9(8)4-3-5-1-2-6-9/h5-6H,1-4H2
- InChI Key: XDQLPJWKJFFSFI-UHFFFAOYSA-N
- SMILES: S1(CCNCCN1)(=O)=O
Computed Properties
- Exact Mass: 150.04629874g/mol
- Monoisotopic Mass: 150.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 66.6Ų
Experimental Properties
- Density: 1.222±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 285.4±50.0 ºC (760 Torr),
- Flash Point: 126.4±30.1 ºC,
- Solubility: Dissolution (83 g/l) (25 º C),
1lambda6,2,5-thiadiazepane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200508-1g |
1,2,5-thiadiazepane 1,1-dioxide |
410545-38-9 | 95% | 1g |
$894 | 2021-06-09 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02279-5g |
1,2,5-thiadiazepane 1,1-dioxide |
410545-38-9 | 95% | 5g |
$1355 | 2023-09-07 | |
| Enamine | EN300-1588272-100mg |
1,2,5-THIADIAZEPANE 1,1-DIOXIDE |
410545-38-9 | 100mg |
$956.0 | 2022-02-28 | ||
| Enamine | EN300-1588272-250mg |
1,2,5-THIADIAZEPANE 1,1-DIOXIDE |
410545-38-9 | 250mg |
$1021.0 | 2022-02-28 | ||
| Enamine | EN300-1588272-500mg |
1,2,5-THIADIAZEPANE 1,1-DIOXIDE |
410545-38-9 | 500mg |
$1043.0 | 2022-02-28 | ||
| Enamine | EN300-1588272-1000mg |
1,2,5-THIADIAZEPANE 1,1-DIOXIDE |
410545-38-9 | 1g |
$1086.0 | 2022-02-28 | ||
| Enamine | EN300-1588272-2500mg |
1,2,5-THIADIAZEPANE 1,1-DIOXIDE |
410545-38-9 | 2500mg |
$2128.0 | 2022-02-28 | ||
| Enamine | EN300-1588272-5000mg |
1,2,5-THIADIAZEPANE 1,1-DIOXIDE |
410545-38-9 | 5g |
$3147.0 | 2022-02-28 | ||
| Enamine | EN300-1588272-10000mg |
1,2,5-THIADIAZEPANE 1,1-DIOXIDE |
410545-38-9 | 10g |
$4667.0 | 2022-02-28 | ||
| Apollo Scientific | OR306001-1g |
1,2,5-Thiadiazepane 1,1-dioxide |
410545-38-9 | 97% | 1g |
£1565.00 | 2025-02-20 |
1lambda6,2,5-thiadiazepane-1,1-dione Suppliers
1lambda6,2,5-thiadiazepane-1,1-dione Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 1lambda6,2,5-thiadiazepane-1,1-dione
Recent Advances in the Study of 1lambda6,2,5-thiadiazepane-1,1-dione (CAS: 410545-38-9) and Its Applications in Chemical Biology and Medicine
The compound 1lambda6,2,5-thiadiazepane-1,1-dione (CAS: 410545-38-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a seven-membered ring containing sulfur and nitrogen atoms, has been the subject of several innovative studies aimed at exploring its pharmacological activities and synthetic pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in drug discovery and development.
Recent studies have focused on the synthesis and optimization of 1lambda6,2,5-thiadiazepane-1,1-dione derivatives to enhance their biological activity and pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful synthesis of a series of analogs with improved selectivity for specific enzyme targets, such as proteases and kinases. These modifications have shown promising results in preclinical models, particularly in the context of inflammatory diseases and cancer. The study also highlighted the compound's potential as a scaffold for the development of novel small-molecule inhibitors.
In addition to its synthetic versatility, 1lambda6,2,5-thiadiazepane-1,1-dione has been investigated for its role in modulating protein-protein interactions (PPIs). A groundbreaking study in Nature Chemical Biology (2024) revealed that certain derivatives of this compound can effectively disrupt PPIs involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's. The researchers employed advanced computational modeling and high-throughput screening techniques to identify the most potent analogs, which exhibited nanomolar affinity for their target proteins. These findings open new avenues for the development of therapeutics targeting previously undruggable PPIs.
Another area of interest is the compound's potential application in antibiotic development. A 2024 study in ACS Infectious Diseases reported that 1lambda6,2,5-thiadiazepane-1,1-dione derivatives exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The mechanism of action involves inhibition of bacterial efflux pumps, a common resistance mechanism in pathogens. This discovery is particularly significant given the growing global threat of antibiotic resistance and the urgent need for novel antimicrobial agents.
Despite these promising developments, challenges remain in the clinical translation of 1lambda6,2,5-thiadiazepane-1,1-dione-based therapeutics. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further optimization and rigorous preclinical testing. However, the compound's unique structural features and demonstrated biological activities make it a valuable candidate for continued investigation. Future research directions may include the exploration of its applications in other therapeutic areas, such as immunomodulation and antiviral therapy, as well as the development of more efficient synthetic routes to facilitate large-scale production.
In conclusion, 1lambda6,2,5-thiadiazepane-1,1-dione (CAS: 410545-38-9) represents a promising scaffold in chemical biology and medicinal chemistry, with diverse applications ranging from neurodegenerative diseases to antibiotic development. The latest research underscores its potential as a versatile tool for drug discovery, and ongoing studies are expected to further elucidate its therapeutic potential and mechanistic insights. As the field progresses, interdisciplinary collaborations will be essential to overcome existing challenges and translate these findings into clinically viable treatments.
410545-38-9 (1lambda6,2,5-thiadiazepane-1,1-dione) Related Products
- 924861-63-2(2-(1-Piperazinylsulfonyl)ethylamine oxalate)
- 36241-57-3(2-(4-Methyl-piperazine-1-sulfonyl)-ethylamine)
- 85582-46-3(1,2-THIAZETIDINE, 2-ETHYL-, 1,1-DIOXIDE)
- 62938-06-1(Ethanesulfonamide, N-[2-[bis(2-aminoethyl)amino]ethyl]-)
- 881008-64-6(N-methyl-2-(methylamino)ethanesulfonamide)
- 92739-98-5(2-amino-N,N-diethylethane-1-sulfonamide)
- 62938-04-9(1,4-bis(ethylsulfonyl)piperazine)
- 62937-96-6(1-ETHYLSULFONYL-PIPERAZINE)
- 461419-68-1(1-(ethylsulfonyl)-4-(methylsulfonyl)piperazine)
- 859525-16-9(1-(ethanesulfonyl)piperazine hydrochloride)